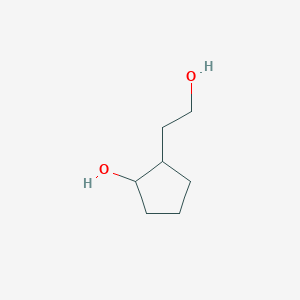

2-(2-Hydroxyethyl)cyclopentan-1-ol

Beschreibung

Structural and Chemical Context of the Cyclopentanol (B49286) Core in Organic Synthesis

The cyclopentanol core, a five-membered ring containing a hydroxyl group, is a fundamental structural unit in organic chemistry. foodb.ca Cyclopentanol itself is a colorless liquid that is miscible with common organic solvents and exhibits the typical chemical reactivity of an alcohol. guidechem.com Its structure is not planar, and the flexibility of the cyclopentane (B165970) ring allows it to adopt various conformations, which can influence the stereochemical outcome of reactions.

Key characteristics of the cyclopentanol core:

Reactivity: As a typical alcohol, cyclopentanol can act as a proton donor in acid-catalyzed reactions like esterification and alkylation, or as a proton acceptor in base-promoted reactions. guidechem.com It can be oxidized to cyclopentanone (B42830) or dehydrated to form cyclopentene (B43876). 888chem.com These transformations make it a versatile intermediate in the synthesis of more complex molecules. 888chem.com

Role as a Building Block: The cyclopentanol ring is a common feature in many natural products and biologically active compounds. Consequently, cyclopentanol and its derivatives are valuable starting materials and intermediates in the synthesis of pharmaceuticals, pesticides, and fine chemicals. guidechem.com888chem.com For instance, it is used in the preparation of certain anti-inflammatory, analgesic, and cardiovascular drugs. 888chem.com

Synthetic Accessibility: Cyclopentanol can be synthesized through various methods, including the hydrodeoxygenation of the bio-derived platform chemical furfural (B47365) or through the partial oxidation of cyclopentane. 888chem.comwikipedia.org Modern synthetic methods, such as ring-closing metathesis followed by hydrogenation, also provide routes to substituted cyclopentanols. organic-chemistry.org

Significance and Research Trajectories for Hydroxyethyl-Substituted Cyclopentanols

The introduction of a hydroxyethyl (B10761427) [-CH₂CH₂OH] group onto a cyclopentanol ring creates a 1,2-diol or a 1,3-diol system, depending on the substitution pattern. These diol functionalities are significant in synthetic chemistry due to their ability to form hydrogen bonds, chelate to metals, and act as precursors for a variety of other functional groups.

Research involving hydroxyethyl-substituted cycloalkanols often focuses on their role as key intermediates in the synthesis of complex target molecules. A notable area of investigation is their use in the synthesis of seco-steroids, which are steroid derivatives where one of the ring bonds has been broken. In a study focused on preparing seco-steroids for biological evaluation, various stereoisomers of 2-(2-hydroxyethyl)cyclopentanol derivatives were synthesized as key target molecules. rsc.org This research highlights the importance of the specific stereochemistry of the hydroxyethyl and hydroxyl groups on the cyclopentane ring for achieving the desired biological activity. rsc.org

The synthesis of these diols often involves the reduction of corresponding lactones or hydroxy-acids, leading to the formation of the four possible stereoisomers of the target hydroxyethylcyclopentanol. rsc.org The exploration of these synthetic routes and the biological evaluation of the resulting diols represent a significant research trajectory for this class of compounds. rsc.org

Overview of Advanced Research Areas for 2-(2-Hydroxyethyl)cyclopentan-1-ol

While dedicated research on 2-(2-hydroxyethyl)cyclopentan-1-ol itself is limited, its structural features suggest its potential utility in several advanced research areas. The primary documented application lies in its role as a building block for molecules with potential biological activity.

The synthesis of seco-steroid analogues is a key research area where 2-(2-hydroxyethyl)cyclopentanols are crucial intermediates. rsc.org In this context, the diol structure of 2-(2-hydroxyethyl)cyclopentan-1-ol serves as a flexible scaffold that can be further elaborated to mimic the structural features of more complex steroid systems. The preparation of different stereoisomers of related 2-(2-hydroxyethyl)cyclopentanols has been pursued to investigate the structure-activity relationships of these potential therapeutic agents. rsc.org

The presence of two hydroxyl groups also makes 2-(2-hydroxyethyl)cyclopentan-1-ol a potential candidate for use as a chiral ligand in asymmetric catalysis or as a starting material for the synthesis of novel polymers and materials. The ability of the diol to coordinate with metal centers could be exploited in the design of new catalysts for a variety of chemical transformations.

Data Tables

Table 1: Physicochemical Properties of 2-(2-Hydroxyethyl)cyclopentan-1-ol

| Property | Value |

|---|---|

| CAS Number | 32943-15-0 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Synonyms | Cyclopentaneethanol, 2-hydroxy- |

Data sourced from references chemscene.comnih.govepa.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2-(2-Hydroxyethyl)cyclopentan-1-ol | C₇H₁₄O₂ |

| Cyclopentanol | C₅H₁₀O |

| Cyclopentanone | C₅H₈O |

| Cyclopentene | C₅H₈ |

| Furfural | C₅H₄O₂ |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxyethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-4-6-2-1-3-7(6)9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCPYUDYGSGMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554802 | |

| Record name | 2-(2-Hydroxyethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32943-15-0 | |

| Record name | 2-(2-Hydroxyethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Hydroxyethyl Cyclopentan 1 Ol and Its Analogs

Total Synthesis Approaches to 2-(2-Hydroxyethyl)cyclopentan-1-ol

The construction of the 2-(2-Hydroxyethyl)cyclopentan-1-ol scaffold can be achieved through various synthetic routes, which can be broadly categorized as linear or convergent. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Retrosynthetic Analysis of 2-(2-Hydroxyethyl)cyclopentan-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. acs.orgorganic-chemistry.org For 2-(2-Hydroxyethyl)cyclopentan-1-ol, several disconnections can be envisioned.

A primary disconnection can be made at the C-C bond between the cyclopentane (B165970) ring and the ethyl side chain. This leads to a cyclopentanone (B42830) or cyclopentanol (B49286) derivative and a two-carbon synthon, such as an organometallic reagent (e.g., a Grignard or organolithium reagent) derived from a protected 2-haloethanol.

Alternatively, a disconnection of the C-O bond of the secondary alcohol on the cyclopentane ring can suggest a precursor ketone, 2-(2-hydroxyethyl)cyclopentan-1-one. This ketone can be further disconnected to simpler starting materials.

A functional group interconversion (FGI) approach might involve the hydroboration-oxidation of a precursor like 2-vinylcyclopentan-1-ol. This disconnection strategy is particularly useful for controlling the stereochemistry of the hydroxyl group on the side chain. wikipedia.orglibretexts.org

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of 2-(2-Hydroxyethyl)cyclopentan-1-ol

Convergent and Linear Synthesis Strategies

Linear Synthesis:

A linear synthesis involves the sequential modification of a starting material to build up the target molecule step-by-step. A potential linear synthesis of 2-(2-Hydroxyethyl)cyclopentan-1-ol could commence from cyclopentenone.

Michael Addition: Addition of a nitromethane (B149229) anion to cyclopentenone would yield 3-(nitromethyl)cyclopentanone.

Nef Reaction: Conversion of the nitro group to a carbonyl group via a Nef reaction would provide 3-oxocyclopentane-1-carbaldehyde.

Reduction: Selective reduction of the aldehyde followed by reduction of the ketone would furnish a diol, which can be further elaborated.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined at a later stage. This strategy is generally more efficient for complex molecules.

For 2-(2-Hydroxyethyl)cyclopentan-1-ol, a convergent approach could involve:

Fragment 1 Synthesis: Preparation of a chiral cyclopentanol building block. This could be achieved through asymmetric reduction of cyclopentanone or resolution of a racemic mixture.

Fragment 2 Synthesis: Preparation of a suitable two-carbon electrophile or nucleophile with a protected hydroxyl group, for instance, 2-(bromoethoxy)(tert-butyl)dimethylsilane.

Coupling: The two fragments are then coupled, for example, via the alkylation of an enolate derived from a protected cyclopentanone, followed by reduction of the ketone and deprotection.

Stereoselective Synthesis of 2-(2-Hydroxyethyl)cyclopentan-1-ol Isomers

The control of stereochemistry is paramount in the synthesis of 2-(2-Hydroxyethyl)cyclopentan-1-ol, which has two stereocenters, leading to four possible stereoisomers.

Asymmetric Catalysis in Cyclopentanol Ring Formation

Asymmetric catalysis offers a powerful method for establishing the stereocenters of the cyclopentanol ring with high enantioselectivity.

Asymmetric Reduction of Ketones: The enantioselective reduction of a prochiral cyclopentanone derivative is a common strategy. This can be achieved using chiral reducing agents such as those derived from boranes (e.g., CBS catalyst) or through catalytic hydrogenation using chiral metal complexes (e.g., Ru-BINAP). For instance, the reduction of 2-substituted cyclopentanones using biocatalysts like Saccharomyces cerevisiae can provide access to specific stereoisomers of the corresponding cyclopentanols with high enantiomeric excess. nih.gov

Organocatalytic Domino Reactions: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds. acs.orgresearchgate.net Domino or cascade reactions, where multiple bonds are formed in a single operation, can be employed to construct highly functionalized and enantiomerically enriched cyclopentane rings. For example, a Michael-Henry domino reaction between a nitroalkene and an aldehyde, catalyzed by a chiral secondary amine, can lead to the formation of polysubstituted cyclopentanes with excellent diastereoselectivity and enantioselectivity. acs.org

Chiral Pool Approaches for Stereocenter Control

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. wikipedia.orgnih.govelsevierpure.com These can serve as versatile starting materials for the synthesis of complex chiral molecules.

A potential chiral pool approach for the synthesis of a specific enantiomer of 2-(2-Hydroxyethyl)cyclopentan-1-ol could start from a chiral terpene like (-)-citronellal. nih.gov Ring-closing metathesis of a derivative of citronellal (B1669106) could provide a chiral cyclopentene (B43876) intermediate, which can then be further functionalized to the target molecule. Carbohydrates, with their abundance of stereocenters, also represent excellent starting points for the synthesis of enantiopure cyclopentane derivatives. elsevierpure.comresearchgate.net

| Chiral Pool Starting Material | Key Transformation | Potential Intermediate |

| (-)-Citronellal | Ring-Closing Metathesis | Chiral substituted cyclopentene |

| D-Glucose | Multi-step transformation including cyclization | Polyhydroxylated cyclopentane derivative |

| (-)-α-Pinene | Oxidative cleavage and rearrangement | Chiral cyclopentane building block |

Diastereoselective Methods in Side-Chain Construction

Once a chiral cyclopentane core is established, the stereochemistry of the newly formed stereocenter on the side chain can be controlled through diastereoselective reactions. The existing stereocenter(s) on the ring can direct the approach of the reagent to one face of the molecule.

Grignard Addition to a Chiral Aldehyde: The addition of a Grignard reagent, such as vinylmagnesium bromide, to a chiral 2-formylcyclopentanol derivative can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. The resulting vinyl alcohol can then be converted to the hydroxyethyl (B10761427) side chain.

Hydroboration-Oxidation of a Chiral Alkene: The hydroboration-oxidation of a chiral 2-vinylcyclopentanol derivative is another excellent method for installing the hydroxyethyl side chain. wikipedia.orglibretexts.org The hydroboration step is a syn-addition, and the steric hindrance from the adjacent substituent on the cyclopentane ring will direct the borane (B79455) reagent to the less hindered face of the double bond, leading to a high degree of diastereoselectivity.

| Diastereoselective Reaction | Substrate | Reagent | Expected Outcome |

| Grignard Addition | Chiral 2-formylcyclopentanol | Vinylmagnesium bromide | Diastereomerically enriched 2-(1-hydroxyallyl)cyclopentanol |

| Hydroboration-Oxidation | Chiral 2-vinylcyclopentanol | BH3·THF, then H2O2, NaOH | Diastereomerically enriched 2-(2-hydroxyethyl)cyclopentanol |

Enantioselective Strategies for 2-(2-Hydroxyethyl)cyclopentan-1-ol Derivatives

The generation of specific stereoisomers of 2-(2-hydroxyethyl)cyclopentan-1-ol is crucial for its potential applications in areas such as chiral ligand synthesis and as a building block for complex natural products. Enantioselective strategies aim to control the formation of the two chiral centers in the cyclopentane ring.

One prominent strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 2-(2-hydroxyethyl)cyclopentan-1-one. The oxazaborolidine-catalyzed borane reduction, famously developed by Corey, is a powerful tool for achieving high enantioselectivity in the synthesis of chiral alcohols. For instance, the reduction of 2,2-diphenylcyclopentanone using a catalytic amount of an oxazaborolidine derived from (S)-α,α-diphenylpyrrolidinemethanol can yield the corresponding (R)-alcohol with over 90% enantiomeric excess (ee). orgsyn.org This methodology is highly adaptable, and by carefully selecting the chiral catalyst and reaction conditions, it is possible to selectively produce either enantiomer of the desired alcohol.

Another approach is the use of chiral auxiliaries. An effective chiral auxiliary, (R)-(−)-2,2-diphenylcyclopentanol, has been utilized in asymmetric nitroalkene [4+2] cycloadditions, demonstrating its utility in controlling stereochemistry in cyclopentane systems. orgsyn.org

Furthermore, biocatalytic resolutions offer an alternative and often highly selective method. Lipases, for example, can be used in the kinetic resolution of racemic mixtures. In a related context, the lipase-catalyzed double monoaminolysis of dimethyl malonate with (±)-trans-cyclopentane-1,2-diamine has been demonstrated as an effective resolution method. acs.org Similarly, enzymatic resolution can be applied to precursors of 2-(2-hydroxyethyl)cyclopentan-1-ol, such as by selective acylation of one enantiomer of the diol, to afford the desired enantiopure compound.

Table 1: Comparison of Enantioselective Strategies for Cyclopentanol Derivatives

| Strategy | Precursor Example | Reagent/Catalyst | Key Feature | Potential Outcome for Target Compound |

| Asymmetric Reduction | 2-(2-hydroxyethyl)cyclopentan-1-one | Oxazaborolidine-catalyzed borane | Catalytic, high enantioselectivity | High ee of a specific stereoisomer |

| Chiral Auxiliary | (R)-(−)-2,2-diphenylcyclopentanol | Lewis acid | Stoichiometric, controls subsequent reactions | Diastereoselective synthesis of derivatives |

| Biocatalytic Resolution | Racemic 2-(2-hydroxyethyl)cyclopentan-1-ol | Lipase (B570770) | High enantioselectivity, mild conditions | Separation of enantiomers |

Functional Group Interconversions in 2-(2-Hydroxyethyl)cyclopentan-1-ol Synthesis

The synthesis of 2-(2-hydroxyethyl)cyclopentan-1-ol often involves the reduction of a carbonyl group. A key precursor is 2-(2-hydroxyethyl)cyclopentan-1-one. The choice of reducing agent is critical to achieve the desired stereochemistry (cis or trans) of the resulting diol.

Catalytic hydrogenation over heterogeneous catalysts such as Raney Nickel, palladium, or ruthenium on a solid support is a common method for the reduction of ketones. For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been successfully achieved using supported metal catalysts. acs.org This method can be applied to the reduction of 2-(2-hydroxyethyl)cyclopentan-1-one, although control of diastereoselectivity can be challenging and may depend on the catalyst and reaction conditions.

The Meerwein-Ponndorf-Verley (MPV) reduction offers a milder alternative for the stereoselective reduction of ketones. This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as the reducing agent in the presence of a sacrificial alcohol like isopropanol. google.com The MPV reduction is known for its high chemoselectivity and can be rendered stereoselective by using chiral ligands, providing a pathway to specific diastereomers of 2-(2-hydroxyethyl)cyclopentan-1-ol. google.com

Table 2: Reduction Methodologies for Ketone Precursors

| Method | Reducing Agent | Substrate Example | Conditions | Product Example |

| Catalytic Hydrogenation | H₂, Raney Ni | Cyclopentane-1,3-dione | High pressure, elevated temperature | Cyclopentane-1,3-diol acs.org |

| MPV Reduction | Aluminum isopropoxide | Aryl alkyl ketones | Isopropanol, mild temperature | Chiral secondary alcohols google.com |

Oxidation reactions are crucial for introducing the hydroxyl groups in the cyclopentane ring. A plausible synthetic route could involve the dihydroxylation of a cyclopentene precursor bearing the hydroxyethyl side chain. Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions can be used for the syn-dihydroxylation of alkenes.

Alternatively, the synthesis could start from a precursor like cyclopentene, which can be oxidized to cyclopentene oxide. google.com Subsequent hydrolysis of the epoxide, catalyzed by a solid proton acid, yields trans-1,2-cyclopentanediol. google.com A similar strategy could be employed with a cyclopentene derivative already containing the ethyl group, which could then be functionalized to the hydroxyethyl side chain.

Organometallic Reagents in 2-(2-Hydroxyethyl)cyclopentan-1-ol Synthesis

Organometallic reagents, particularly Grignard and organolithium reagents, are invaluable for the formation of carbon-carbon bonds and the synthesis of alcohols. libretexts.org A straightforward approach to synthesize a precursor for 2-(2-hydroxyethyl)cyclopentan-1-ol involves the reaction of a suitable Grignard reagent with cyclopentanone. For example, the reaction of cyclopentanone with a protected 2-bromoethanol (B42945) Grignard reagent, such as 2-(tetrahydropyran-2-yloxy)ethylmagnesium bromide, would yield 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)cyclopentan-1-ol. Subsequent deprotection would afford the target molecule.

Alternatively, a precursor like 2-(2-hydroxyethyl)cyclopentan-1-one can be reacted with an organometallic reagent to introduce further functionalization. nih.gov It is important to protect the existing hydroxyl group before the reaction with the organometallic reagent to prevent it from acting as a base and deprotonating the alcohol. libretexts.org Grignard reagents are known to react with ketones to form tertiary alcohols. masterorganicchemistry.com

The use of organocuprates, also known as Gilman reagents, allows for 1,4-conjugate addition to α,β-unsaturated ketones. libretexts.org This could be a valuable strategy if the synthesis proceeds through an intermediate like 2-(2-hydroxyethyl)cyclopent-2-en-1-one.

Table 3: Application of Organometallic Reagents in Cyclopentanol Synthesis

| Reagent Type | Substrate Example | Reaction Type | Product Type |

| Grignard Reagent | Cyclopentanone | 1,2-Addition | Tertiary alcohol chegg.com |

| Organolithium Reagent | Ketone | 1,2-Addition | Alcohol libretexts.org |

| Organocuprate (Gilman) | α,β-Unsaturated ketone | 1,4-Conjugate Addition | Ketone libretexts.org |

Green Chemistry Principles in 2-(2-Hydroxyethyl)cyclopentan-1-ol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of 2-(2-hydroxyethyl)cyclopentan-1-ol synthesis, several green approaches can be considered.

The use of biocatalysts, such as enzymes, aligns well with green chemistry principles. As mentioned in the enantioselective strategies section, enzymes can be used for highly selective transformations under mild conditions, often in aqueous media. acs.org For example, a ketoreductase could be employed for the asymmetric reduction of 2-(2-hydroxyethyl)cyclopentan-1-one, offering a green alternative to metal-based reducing agents. researchgate.netentrechem.com

Another green chemistry principle is the use of safer solvents. The use of cyclopentyl methyl ether (CPME) as a reaction solvent for Grignard reactions has been systematically studied and shown to be an effective and recyclable alternative to traditional ether solvents. researchgate.net

Atom economy is another key principle. Catalytic processes, such as the manganese-catalyzed synthesis of cycloalkanes from diols and secondary alcohols, are highly atom-economical as they generate only water as a byproduct. acs.org A similar catalytic approach could potentially be developed for the synthesis of the target diol.

Finally, the use of renewable feedstocks is a cornerstone of green chemistry. While not directly reported for 2-(2-hydroxyethyl)cyclopentan-1-ol, there is growing research into the synthesis of cyclopentane derivatives from bio-based sources like hemicellulose. acs.org

Chemical Reactivity and Derivatization of 2 2 Hydroxyethyl Cyclopentan 1 Ol

Reactions Involving the Hydroxyl Groups

The primary and secondary hydroxyl groups are the most reactive sites on the molecule. Their differing steric and electronic environments—the primary alcohol being less hindered and the secondary alcohol being attached to the cyclopentane (B165970) ring—allow for a range of selective transformations.

The conversion of the hydroxyl groups to esters and ethers is a fundamental derivatization strategy. Esterification is commonly achieved through reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves treating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.comyoutube.com Due to the greater steric accessibility of the primary alcohol, it is expected to react more readily than the secondary alcohol, allowing for selective mono-esterification under controlled conditions.

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Similar to esterification, the primary hydroxyl group can typically be selectively converted to an ether in the presence of the secondary alcohol.

To achieve specific chemical modifications, it is often necessary to selectively "protect" one hydroxyl group while the other undergoes a reaction. The choice of protecting group and reaction conditions can allow for the selective masking of either the primary or secondary alcohol.

Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation and removal under specific conditions. wikipedia.org The less sterically hindered primary alcohol of a diol can often be selectively protected over the secondary alcohol. For instance, studies on the related compound 5-(2′-hydroxyethyl)cyclopent-2-en-1-ol have shown that regioselective protection of either the primary or the secondary allylic hydroxyl group can be achieved by using different silylating agents, with the outcome rationalized by the different steric environments of the two groups. researchgate.net Catalytic amounts of tin(IV) compounds have been shown to efficiently accelerate the regioselective tosylation of primary alcohols in the presence of secondary alcohols, providing a clean method for selective functionalization. google.com

Deprotection, or the removal of the protecting group, is equally crucial. The stability of silyl ethers varies significantly based on the substituents on the silicon atom and the reaction conditions. wikipedia.org Generally, silyl groups are removed by treatment with fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. gelest.comnih.gov The relative rate of cleavage often depends on steric hindrance and electronic effects, allowing for the selective deprotection of one silyl ether in the presence of another. wikipedia.orgacs.org

Oxidation of the alcohol groups in 2-(2-hydroxyethyl)cyclopentan-1-ol can yield a variety of carbonyl compounds, depending on the reagent used and the reaction conditions. wikipedia.orglibretexts.org

The secondary alcohol, upon oxidation, will form a ketone, resulting in 2-(2-hydroxyethyl)cyclopentan-1-one. The primary alcohol can be oxidized to two different states. A partial oxidation yields an aldehyde, (2-hydroxycyclopentyl)acetaldehyde. chemguide.co.uklibretexts.org This requires the use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), and must be performed in the absence of water to prevent over-oxidation. wikipedia.orglibretexts.org

If a stronger oxidizing agent is used, such as chromic acid (formed from chromium trioxide or sodium dichromate in sulfuric acid), the primary alcohol will be oxidized first to an aldehyde, which is then further oxidized to a carboxylic acid, yielding (2-hydroxycyclopentyl)acetic acid. chemguide.co.uklibretexts.org Tertiary alcohols, which lack a hydrogen atom on the carbinol carbon, are generally resistant to oxidation. chemguide.co.uklibretexts.org The selective oxidation of one alcohol in the presence of the other can be challenging but may be achieved by employing sterically sensitive reagents or by using a protection-oxidation-deprotection sequence. Reagents like o-iodoxybenzoic acid are known for the oxidation of 1,2-diols to α-ketols or α-diketones. google.com

Reactions of the Cyclopentane Ring System

Beyond the hydroxyl groups, the cyclopentane ring itself can participate in various reactions, leading to further functionalization or structural rearrangement.

Introducing new functional groups directly onto the cyclopentane ring can be achieved through various synthetic methods, though this often requires that the hydroxyl groups be protected to prevent interference. Modern techniques like palladium-catalyzed C–H activation allow for the direct arylation of cycloalkanes. nih.gov For example, a cycloalkane carboxylic acid can direct the arylation to the γ-C–H bond, a strategy that could be applied to the derivative of 2-(2-hydroxyethyl)cyclopentan-1-ol where the primary alcohol has been oxidized to a carboxylic acid. nih.gov Other strategies for creating functionalized cyclopentanes include cycloaddition reactions and intramolecular cyclizations of acyclic precursors. researchgate.netoregonstate.edu The synthesis of complex natural products often involves the construction of highly substituted cyclopentane cores. nih.gov

The cyclopentane ring, while relatively stable, can undergo ring-expansion reactions to form larger, often more stable, six-membered rings. chemistrysteps.com These reactions are typically driven by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com A classic example is the Tiffeneau–Demjanov rearrangement, where a 1-(aminomethyl)cycloalkanol is treated with nitrous acid to generate a carbocation that rearranges via ring expansion. baranlab.org Applying such a reaction to a derivative of 2-(2-hydroxyethyl)cyclopentan-1-ol could yield a substituted cyclohexanone.

Ring-opening reactions are less common for simple cyclopentanols compared to highly strained rings like cyclopropanes. nih.gov However, under certain oxidative conditions or with specific catalysts, the C-C bonds of the ring can be cleaved. For instance, copper(II) salts have been shown to promote oxidative ring-opening of bicyclic cyclopropanol (B106826) derivatives, a process that proceeds through radical intermediates. beilstein-journals.org While not directly a cyclopentanol (B49286), this illustrates a potential pathway for ring cleavage in cyclic alcohols.

Derivatization Strategies for Analytical and Synthetic Applications

The presence of two hydroxyl groups makes 2-(2-hydroxyethyl)cyclopentan-1-ol an ideal candidate for various derivatization reactions. These modifications can be used to alter its physical properties, to prepare it for specific analytical techniques (like gas chromatography), or to incorporate it into larger, more complex molecules.

Esters: The formation of esters is a fundamental reaction of alcohols. 2-(2-Hydroxyethyl)cyclopentan-1-ol can be esterified at one or both of its hydroxyl groups by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The relative reactivity of the primary versus the secondary hydroxyl group will depend on the reaction conditions and the steric bulk of the acylating agent. Generally, the primary alcohol is more accessible and will react faster under sterically controlled conditions. However, the secondary alcohol can also be esterified, and processes have been developed for the esterification of secondary alkanols. google.com For instance, cyclopentanol itself is an intermediate in the production of cyclopentyl acetate (B1210297) through a two-step process involving addition-esterification of cyclopentene (B43876) with acetic acid followed by transesterification. researchgate.net This highlights the feasibility of esterifying the secondary alcohol of the cyclopentanol moiety.

| Reagent Type | General Reaction | Potential Products |

| Carboxylic Acid (R'COOH) | R-OH + R'-COOH ⇌ R-O-C(=O)-R' + H₂O | Mono- or Di-esters |

| Acid Chloride (R'COCl) | R-OH + R'-COCl → R-O-C(=O)-R' + HCl | Mono- or Di-esters |

| Acid Anhydride ((R'CO)₂O) | R-OH + (R'-CO)₂O → R-O-C(=O)-R' + R'COOH | Mono- or Di-esters |

Carbamates: Carbamates, or urethanes, are another important class of derivatives formed from alcohols. These are typically synthesized by reacting the alcohol with an isocyanate or by other methods such as the alcoholysis of carbamoyl (B1232498) chlorides. wikipedia.org The synthesis of carbamates from alcohols is a versatile reaction with applications in drug design and polymer chemistry. wikipedia.orgnih.gov For 2-(2-hydroxyethyl)cyclopentan-1-ol, reaction with a monoisocyanate (R'-NCO) would yield a carbamate (B1207046). Depending on the stoichiometry, either a monocarbamate or a dicarbamate can be formed. The use of diisocyanates could lead to the formation of polyurethane-like polymers where the diol acts as a chain extender. Various methods for carbamate synthesis exist, including tin-catalyzed transcarbamoylation with donors like methyl carbamate or phenyl carbamate, which offer broad functional group tolerance. organic-chemistry.org

The hydroxyl groups of 2-(2-hydroxyethyl)cyclopentan-1-ol can be replaced by halogens (Cl, Br, I) using a variety of standard halogenating agents. This conversion of alcohols to alkyl halides is a crucial transformation in organic synthesis, as the halogen can then serve as a leaving group in nucleophilic substitution reactions or be used in the formation of organometallic reagents.

The halogenation of saturated hydrocarbons and cycloalkanes typically proceeds via a free-radical mechanism, especially with chlorine and bromine in the presence of UV light. libretexts.org However, for alcohols, the most common methods involve nucleophilic substitution.

| Halogenating Agent | Description |

| Thionyl Chloride (SOCl₂) | Converts alcohols to alkyl chlorides. |

| Phosphorus Tribromide (PBr₃) | Converts alcohols to alkyl bromides. |

| Hydrogen Halides (HX) | Can be used to convert tertiary and sometimes secondary alcohols to the corresponding alkyl halides. |

The reactivity of the primary and secondary hydroxyl groups towards these reagents can be different, potentially allowing for selective halogenation. For instance, the reaction with thionyl chloride in the presence of a base like pyridine (B92270) is a standard procedure for converting alcohols to chlorides. Similarly, phosphorus tribromide is effective for producing alkyl bromides. The choice of reagent and reaction conditions would be critical in controlling the outcome of the halogenation of this diol. mt.com

The bifunctional nature of 2-(2-hydroxyethyl)cyclopentan-1-ol makes it a valuable precursor for the synthesis of more elaborate molecules.

Cyclic Ethers: Intramolecular cyclization can lead to the formation of bicyclic ether structures. For example, treatment of a diol with an acid catalyst can promote dehydration to form a cyclic ether. rsc.org In the case of 2-(2-hydroxyethyl)cyclopentan-1-ol, intramolecular Williamson ether synthesis (by converting one hydroxyl group to a leaving group and the other to an alkoxide) could potentially yield a fused or spirocyclic ether, depending on the relative positions of the reacting groups. One-pot methods for the cyclization of 1,2,n-triols to form substituted tetrahydrofurans and tetrahydropyrans have been developed, which could be adapted for this diol. msu.edu

Adducts with Activated Alkenes: The hydroxyl groups can undergo addition reactions with activated alkenes, such as maleimides or acrylates, in a Michael-type addition. This would lead to the formation of ether linkages and the incorporation of new functional groups. For instance, higher-order [8+2] cycloadditions of indolizines with maleimides have been reported to yield complex fused compounds. acs.org While not a direct reaction of the diol, it illustrates how functional groups similar to those that can be derived from the diol are used in complex constructions.

Formation of Scaffolds for Libraries: Cyclic diols are useful as scaffolds for creating libraries of spatially diverse compounds for screening in drug discovery. nih.govrsc.org The two hydroxyl groups of 2-(2-hydroxyethyl)cyclopentan-1-ol can be differentially functionalized to display various binding moieties in a defined three-dimensional orientation, making it a potentially valuable building block for combinatorial chemistry.

Stereochemistry and Conformational Analysis of 2 2 Hydroxyethyl Cyclopentan 1 Ol

Elucidation of Stereoisomers and Diastereomeric Relationships

The structure of 2-(2-Hydroxyethyl)cyclopentan-1-ol features two stereogenic centers at positions 1 and 2 of the cyclopentane (B165970) ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric.

The four stereoisomers are:

(1R,2R)-2-(2-Hydroxyethyl)cyclopentan-1-ol and its enantiomer (1S,2S)-2-(2-Hydroxyethyl)cyclopentan-1-ol.

(1R,2S)-2-(2-Hydroxyethyl)cyclopentan-1-ol and its enantiomer (1S,2R)-2-(2-Hydroxyethyl)cyclopentan-1-ol.

The former pair, with the substituents on the same side of the ring, is designated as the cis isomer, while the latter, with substituents on opposite sides, is the trans isomer. The diastereomeric relationship between the cis and trans isomers leads to different physical and chemical properties.

The synthesis of these stereoisomers has been explored in the context of seco-steroid research. For instance, the reduction of stereoisomeric 2-(6-methoxy-2-naphthyl)-1-methyl-5-oxocyclopentane-1-acetic acids has been utilized to produce the corresponding (±)-hydroxyethylcyclopentanols for biological evaluation. rsc.org Such synthetic routes, while often complex, underscore the importance of controlling the stereochemistry at both C1 and C2 to access specific diastereomers.

Table 1: Stereoisomers of 2-(2-Hydroxyethyl)cyclopentan-1-ol

| Stereoisomer Configuration | Relationship |

|---|---|

| (1R,2R) and (1S,2S) | Enantiomers (cis) |

| (1R,2S) and (1S,2R) | Enantiomers (trans) |

| (1R,2R) and (1R,2S) | Diastereomers |

| (1R,2R) and (1S,2R) | Diastereomers |

| (1S,2S) and (1R,2S) | Diastereomers |

| (1S,2S) and (1S,2R) | Diastereomers |

Conformational Preferences of the Cyclopentane Ring

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The presence of two substituents in 2-(2-Hydroxyethyl)cyclopentan-1-ol further influences the conformational preferences of the ring.

Ring Puckering Analysis and Conformational Minima

The cyclopentane ring typically exists in two main non-planar conformations: the envelope and the twist (or half-chair) form. In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. These conformations are in rapid equilibrium at room temperature. libretexts.org

For 1,2-disubstituted cyclopentanes, the substituents prefer to occupy positions that minimize steric interactions. In the case of 2-(2-Hydroxyethyl)cyclopentan-1-ol, the bulky hydroxyethyl (B10761427) group and the hydroxyl group will influence the equilibrium between the various puckered conformations. The relative stability of these conformers is determined by a balance of angle strain, torsional strain, and steric interactions between the substituents. The lowest energy conformations will seek to place the larger substituents in pseudo-equatorial positions to minimize steric hindrance. nih.gov

Intramolecular Hydrogen Bonding Effects on Conformation

A significant factor influencing the conformational preference of 2-(2-Hydroxyethyl)cyclopentan-1-ol is the potential for intramolecular hydrogen bonding. The molecule contains two hydroxyl groups, one on the ring and one on the side chain, which can act as both hydrogen bond donors and acceptors.

Studies on vicinal diols have shown that even weak intramolecular hydrogen bonds can be detected and have a measurable effect on the conformational landscape. rsc.org The strength of this hydrogen bond in 2-(2-Hydroxyethyl)cyclopentan-1-ol would depend on the relative orientation of the two hydroxyl groups, which is dictated by the ring pucker and the rotation around the C-C bonds of the side chain. This intramolecular interaction can play a crucial role in stabilizing reactive intermediates in certain chemical reactions. osti.gov

Stereochemical Control in Chemical Transformations

The stereochemistry of 2-(2-Hydroxyethyl)cyclopentan-1-ol plays a pivotal role in directing the outcome of its chemical reactions.

Diastereoselectivity in Reactions of 2-(2-Hydroxyethyl)cyclopentan-1-ol

The pre-existing stereocenters in a given diastereomer of 2-(2-Hydroxyethyl)cyclopentan-1-ol can direct the formation of new stereocenters in a diastereoselective manner. For instance, reactions involving the hydroxyl groups, such as acylation, etherification, or oxidation, can proceed with facial selectivity guided by the steric hindrance of the substituents on the cyclopentane ring.

The synthesis of complex molecules containing substituted cyclopentane rings often relies on diastereoselective reactions. For example, highly diastereoselective methods have been developed for the synthesis of 2,2-disubstituted cyclopentane-1,3-diols through enzymatic reduction, demonstrating that the stereochemistry of one hydroxyl group can control the stereoselective reduction of a nearby ketone. acs.org Similarly, domino reactions initiated by rhodium carbenes have been shown to produce cyclopentanes with four contiguous stereocenters with excellent diastereoselectivity. nih.gov These examples from related systems highlight the potential for high diastereocontrol in reactions involving 2-(2-Hydroxyethyl)cyclopentan-1-ol.

Enantioselectivity in Transformations of Derived Chiral Intermediates

The enantiomerically pure forms of 2-(2-Hydroxyethyl)cyclopentan-1-ol are valuable chiral building blocks for the synthesis of more complex molecules. Chiral diols are widely used as ligands or catalysts in enantioselective reactions. nih.govresearchgate.net

Intermediates derived from a single enantiomer of 2-(2-Hydroxyethyl)cyclopentan-1-ol can undergo transformations to yield enantiomerically enriched products. For example, the enzymatic resolution of a related unsaturated diol, (±)-5-(2′-hydroxyethyl)cyclopent-2-en-1-ol, provides a facile route to a chiral synthon. researchgate.net This demonstrates that the diol structure is amenable to enantioselective enzymatic processes.

Furthermore, chiral diol scaffolds are known to be effective in catalyzing a variety of enantioselective reactions, including allylations and conjugate additions. nih.gov By converting the diol functionality of 2-(2-Hydroxyethyl)cyclopentan-1-ol into a chiral ligand or catalyst, it is conceivable to induce high levels of enantioselectivity in a wide range of chemical transformations.

Impact of Stereochemistry on Reactivity and Synthetic Utility

The spatial arrangement of the hydroxyl and hydroxyethyl groups in the stereoisomers of 2-(2-hydroxyethyl)cyclopentan-1-ol profoundly influences their chemical reactivity and dictates their utility as building blocks in organic synthesis. The relative orientation of these functional groups (cis or trans) affects their accessibility, intramolecular interactions, and ability to direct the stereochemical outcome of reactions at or near the cyclopentane core.

The distinct stereochemistry of the diol system, particularly the differentiation between the primary and secondary hydroxyl groups, is a critical factor in its synthetic applications. This is exemplified in studies on analogous systems, such as 5-(2′-hydroxyethyl)cyclopent-2-en-1-ol, an unsaturated precursor. In this molecule, the primary and secondary hydroxyl groups exhibit different steric environments, which allows for regioselective protection reactions. For instance, silylation using tert-butyldimethylsilyl chloride (TBDMSCl) can be directed to preferentially react with the less sterically hindered primary hydroxyl group over the secondary allylic hydroxyl group. researchgate.net This selective protection is fundamental for subsequent stereocontrolled transformations at the secondary alcohol or the double bond.

The ability to resolve and utilize enantiomerically pure forms of 2-(2-hydroxyethyl)cyclopentan-1-ol and its derivatives opens avenues for asymmetric synthesis. The resolution of (±)-5-(2′-hydroxyethyl)cyclopent-2-en-1-ol using lipase (B570770) AK-catalyzed acetylation is a key step, providing access to enantiopure diols that serve as valuable chiral synthons. researchgate.net These chiral building blocks are instrumental in the synthesis of a variety of biologically interesting molecules, including conformationally constrained mimics of insect pheromones. researchgate.net The defined stereochemistry of the diol is crucial for establishing the correct three-dimensional structure of the target molecule, which is essential for its biological activity.

The synthesis of various stereoisomers of substituted 2-(2-hydroxyethyl)cyclopentan-1-ols has been pursued for the evaluation of their biological activities, underscoring the importance of stereochemistry in molecular function. For example, the reduction of stereoisomeric 2-(6-methoxy-2-naphthyl)-1-methyl-5-oxocyclopentane-1-acetic acids has led to the preparation of four corresponding (±)-hydroxyethylcyclopentanols. rsc.org The availability of these distinct stereoisomers is a prerequisite for structure-activity relationship (SAR) studies.

The stereochemistry of the hydroxyl groups on a cyclopentane ring can direct the outcome of reactions on the ring itself. In related systems, the hydroxyl group is known to direct cyclopropanation reactions, leading to the formation of the product syn to the directing hydroxyl group. unl.pt This directing effect is a powerful tool in synthesis for establishing new stereocenters with high control. The relative stereochemistry of the substituents on the cyclopentane ring, as in the cis and trans isomers of 2-(2-hydroxyethyl)cyclopentan-1-ol, would be expected to influence the conformation of the ring and the accessibility of its faces, thereby dictating the stereochemical course of such additions.

The conformational preferences of the cyclopentane ring, which are governed by the stereochemical relationship of its substituents, also play a significant role in reactivity. For cis-1,2-disubstituted cyclopentanes, the molecule often adopts an envelope conformation where one substituent is axial and the other is equatorial to minimize steric strain. In contrast, trans-1,2-disubstituted cyclopentanes may favor a diequatorial arrangement in a half-chair conformation. researchgate.net These conformational biases affect the intramolecular distance and orientation between the primary and secondary hydroxyl groups, which can influence their propensity to form intramolecular hydrogen bonds or to participate in chelation-controlled reactions. For example, a cis-diol arrangement might facilitate the formation of cyclic derivatives, such as acetals or ketals, or act as a bidentate ligand for a metal catalyst, thereby directing the stereoselectivity of a reaction.

The synthetic utility of chiral cyclopentane derivatives is further highlighted by their use as scaffolds in the synthesis of complex molecules like polyhydroxylated cyclopentane β-amino acids, which are important for creating peptidomimetics with defined secondary structures. nih.gov The stereocontrolled synthesis of these molecules relies on the precise installation of functional groups on the cyclopentane ring, a process that is often guided by the existing stereochemistry of the starting material.

The impact of stereochemistry on reactivity can be summarized in the following table, which illustrates how the different stereoisomers of a substituted cyclopentanol (B49286) can lead to different reaction outcomes.

| Reaction Type | Substrate Stereochemistry | Observed Outcome/Utility | Reference |

| Regioselective Protection (Silylation) | Primary and Secondary Hydroxyl Groups | Preferential reaction at the less hindered primary hydroxyl group. | researchgate.net |

| Enzymatic Kinetic Resolution | Racemic Diol | Separation of enantiomers to yield chiral synthons. | researchgate.net |

| Directed Cyclopropanation | Allylic Alcohol on Cyclopentene (B43876) | Formation of cyclopropane (B1198618) ring syn to the hydroxyl group. | unl.pt |

| Asymmetric Synthesis | Enantiopure Diol | Used as a chiral building block for complex molecules. | researchgate.net |

| Synthesis of Stereoisomers | Stereoisomeric Precursors | Generation of a library of stereoisomers for biological screening. | rsc.org |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2-(2-Hydroxyethyl)cyclopentan-1-ol. A combination of one-dimensional and two-dimensional techniques allows for the unambiguous assignment of all proton and carbon signals.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom. Given the structure of 2-(2-Hydroxyethyl)cyclopentan-1-ol, seven distinct carbon signals are expected. The chemical shifts for carbons bonded to oxygen atoms (C-O) appear significantly downfield compared to the aliphatic carbons of the cyclopentane (B165970) ring.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts based on established principles and data from analogous compounds like cyclopentanol (B49286). chemicalbook.comchemicalbook.com

| Atom Number | Expected ¹³C Shift (ppm) | Attached Protons | Expected ¹H Shift (ppm) | Expected ¹H Multiplicity |

| 1 | 75 - 80 | H-1 | 3.8 - 4.2 | Multiplet |

| 2 | 45 - 50 | H-2 | 1.9 - 2.3 | Multiplet |

| 3 | 20 - 25 | H-3a, H-3b | 1.5 - 1.9 | Multiplet |

| 4 | 28 - 33 | H-4a, H-4b | 1.5 - 1.9 | Multiplet |

| 5 | 35 - 40 | H-5a, H-5b | 1.5 - 1.9 | Multiplet |

| 6 | 38 - 43 | H-6a, H-6b | 1.7 - 2.1 | Multiplet |

| 7 | 60 - 65 | H-7a, H-7b | 3.6 - 3.9 | Triplet |

| - | - | 1-OH | Variable | Broad Singlet |

| - | - | 7-OH | Variable | Broad Singlet |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com For 2-(2-Hydroxyethyl)cyclopentan-1-ol, COSY spectra would show cross-peaks connecting adjacent protons. libretexts.org Key expected correlations include those between the H-1 carbinol proton and its neighbors (H-2, H-5), and the sequential coupling from H-2 to H-6, and from H-6 to H-7, confirming the connectivity of the hydroxyethyl (B10761427) side chain to the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal from the one-dimensional spectra, allowing for the definitive assignment of each CH, CH₂, or CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (and occasionally four). columbia.edu This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For this molecule, crucial HMBC correlations would exist from the H-7 protons to the C-6 and C-2 carbons, and from the H-6 protons to C-2 and C-1, unequivocally establishing the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. libretexts.org This is the primary NMR method for determining the relative stereochemistry of the molecule (i.e., whether the hydroxyl and hydroxyethyl groups are cis or trans to each other on the cyclopentane ring). For the cis isomer, a NOESY cross-peak would be expected between the H-1 proton and the H-2 proton. For the trans isomer, such a correlation would be absent or very weak, while other correlations, for instance between H-1 and a proton on the opposite side of the ring, might be observed. youtube.com

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a specific resonance from the analyte with that of a known amount of an internal standard. ox.ac.uk This technique can be applied to 2-(2-Hydroxyethyl)cyclopentan-1-ol to assess its purity without the need for a compound-specific response factor, as is required in chromatography. By adding a precisely weighed amount of an inert standard with a known proton count and a resonance in a clear region of the spectrum, the absolute quantity of the target molecule can be calculated from the integrated signal areas.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing characteristic signatures for specific functional groups.

The most prominent feature in the IR spectrum of 2-(2-Hydroxyethyl)cyclopentan-1-ol is the hydroxyl (O-H) stretching band. Due to hydrogen bonding, this absorption is typically strong and broad, appearing in the region of 3200–3600 cm⁻¹. researchgate.net The presence of two hydroxyl groups in the molecule allows for both intermolecular (between different molecules) and intramolecular (within the same molecule) hydrogen bonding. The broadness of the band is a result of the sample existing as a population of molecules with slightly different hydrogen-bonding environments. In very dilute solutions in a non-polar solvent, a sharper, weaker "free" O-H stretching band may appear at a higher frequency (around 3600–3650 cm⁻¹) in addition to the broad H-bonded band.

The precise frequency and shape of the O-H stretching band can provide information about the molecule's conformation. researchgate.net Intramolecular hydrogen bonding, which is possible between the two hydroxyl groups in the cis isomer, would give rise to an absorption band whose position is largely independent of concentration. By comparing the spectra at different concentrations, the presence of intramolecular hydrogen bonds can be inferred. Furthermore, low-temperature IR spectroscopy can be used to study different stable conformers. As the temperature decreases, the equilibrium may shift to favor the most stable conformer, and the vibrational bands in the spectrum may sharpen, sometimes resolving into distinct peaks corresponding to different conformational states. Other key vibrations include the C-H stretching of the cyclopentane and ethyl groups (2850–3000 cm⁻¹) and the C-O stretching vibrations (1000–1200 cm⁻¹). nist.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 2-(2-Hydroxyethyl)cyclopentan-1-ol, with the molecular formula C7H14O2, the theoretical exact mass can be calculated. This precise mass measurement is crucial for distinguishing between isomers, which have the same nominal mass but different exact masses due to their distinct atomic arrangements.

Table 1: Theoretical Exact Mass of 2-(2-Hydroxyethyl)cyclopentan-1-ol

| Property | Value |

| Molecular Formula | C7H14O2 |

| Theoretical Exact Mass | 130.09938 Da |

| Molecular Weight | 130.18 g/mol |

This table presents the calculated exact mass and molecular weight for the compound C7H14O2.

The ability of HRMS to measure mass with high accuracy, often to within a few parts per million (ppm), allows for the confident assignment of a molecular formula to an unknown compound, a critical first step in structural elucidation.

In mass spectrometry, the molecular ion (M+), formed by the ionization of the molecule, can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural confirmation. The fragmentation of 2-(2-Hydroxyethyl)cyclopentan-1-ol is influenced by the presence of its two hydroxyl groups and the cyclopentane ring.

Common fragmentation pathways for alcohols include:

Dehydration: The loss of a water molecule (H2O), resulting in a peak at M-18. For 2-(2-Hydroxyethyl)cyclopentan-1-ol, this would correspond to a fragment ion with an m/z of 112.

Alpha-Cleavage: The breaking of the carbon-carbon bond adjacent to the oxygen atom. For the primary alcohol moiety, this could lead to the loss of a CH2OH radical, resulting in a significant fragment. Similarly, cleavage adjacent to the cyclopentanol hydroxyl group can occur.

Ring Cleavage: The cyclopentane ring can undergo cleavage, leading to a series of characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation for 2-(2-Hydroxyethyl)cyclopentan-1-ol

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 130 | [C7H14O2]+• | Molecular Ion (M+) |

| 112 | [C7H12O]+• | Loss of H2O (Dehydration) |

| 99 | [C6H11O]+ | Alpha-cleavage at the cyclopentanol ring |

| 84 | [C6H12]+• | Loss of H2O and subsequent cleavage |

| 71 | [C4H7O]+ | Cleavage of the ethyl-cyclopentane bond |

| 57 | [C4H9]+ | Further fragmentation of the cyclopentane ring |

| 43 | [C3H7]+ | Common alkyl fragment |

| 31 | [CH2OH]+ | Alpha-cleavage of the primary alcohol |

This interactive table outlines the plausible fragmentation patterns for 2-(2-Hydroxyethyl)cyclopentan-1-ol under mass spectrometry analysis.

The analysis of these fragmentation patterns allows chemists to piece together the structure of the molecule. For instance, the presence of a peak at m/z 31 is a strong indicator of a primary alcohol functional group.

Combination of Spectroscopic Techniques for Comprehensive Structural Assignment

While mass spectrometry provides crucial information about molecular weight and fragmentation, a comprehensive and unambiguous structural assignment of a molecule like 2-(2-Hydroxyethyl)cyclopentan-1-ol requires the integration of data from multiple spectroscopic techniques. numberanalytics.comjchps.com This synergistic approach ensures that all aspects of the molecular structure are thoroughly investigated and confirmed. numberanalytics.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(2-Hydroxyethyl)cyclopentan-1-ol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibrations of the two hydroxyl groups. Absorptions corresponding to C-H and C-O stretching would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR: This technique would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum of 2-(2-Hydroxyethyl)cyclopentan-1-ol would show distinct signals for the protons of the cyclopentane ring, the methylene (B1212753) protons of the hydroxyethyl side chain, and the hydroxyl protons.

¹³C NMR: This would indicate the number of unique carbon atoms in the molecule. For 2-(2-Hydroxyethyl)cyclopentan-1-ol, seven distinct carbon signals would be expected, corresponding to the five carbons of the cyclopentane ring and the two carbons of the hydroxyethyl side chain.

By combining the molecular formula from HRMS, the functional group information from IR spectroscopy, and the detailed connectivity map from NMR spectroscopy, a complete and accurate three-dimensional structure of 2-(2-Hydroxyethyl)cyclopentan-1-ol can be confidently determined. researchgate.netegyankosh.ac.in This integrated spectroscopic approach is the cornerstone of modern structural elucidation in organic chemistry. numberanalytics.comjchps.com

Computational and Theoretical Studies on 2 2 Hydroxyethyl Cyclopentan 1 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry for studying molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These calculations, while computationally intensive, can provide highly accurate results.

Density Functional Theory (DFT) has become a widely used alternative, offering a balance between accuracy and computational cost. DFT methods calculate the electron density of a molecule to determine its energy and other properties. For a molecule like 2-(2-Hydroxyethyl)cyclopentan-1-ol, DFT calculations would be instrumental in optimizing its geometry, predicting its vibrational spectra, and determining its electronic properties. Theoretical studies on related substituted cyclopentanones have successfully employed DFT to understand their keto-enol tautomerism, demonstrating the utility of these methods for five-membered ring systems znaturforsch.com. Furthermore, DFT has been used to investigate intramolecular hydrogen bonding in various diols, a key feature of the target molecule nih.gov. In a study on cyclohexane-1,2,3,4,5-pentol, DFT was used to explore the hydrogen-bonding mechanism and the stability of the crystal structure, highlighting the power of this method in understanding intermolecular forces usp.brresearchgate.net.

A typical DFT study on 2-(2-Hydroxyethyl)cyclopentan-1-ol would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to perform geometry optimization and frequency calculations. The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level ab initio calculations where possible.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic character.

For 2-(2-Hydroxyethyl)cyclopentan-1-ol, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl groups due to the presence of lone pairs of electrons. The LUMO would likely be associated with the antibonding σ* orbitals of the C-O or O-H bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations can provide visualizations of these frontier orbitals and their corresponding energies, which are crucial for predicting how the molecule will interact with other chemical species.

Conformational Landscape Exploration

The flexibility of the cyclopentane (B165970) ring and the presence of the hydroxyethyl (B10761427) side chain mean that 2-(2-Hydroxyethyl)cyclopentan-1-ol can exist in numerous conformations.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric parameters. For 2-(2-Hydroxyethyl)cyclopentan-1-ol, the key degrees of freedom would include the puckering of the cyclopentane ring and the rotation around the C-C and C-O bonds of the side chain.

The cyclopentane ring itself is not planar and adopts puckered conformations, such as the envelope and half-chair forms, to relieve torsional strain. The substituents on the ring will influence the relative energies of these puckered forms. A detailed PES analysis would map the energy changes as the molecule transitions between different conformations, identifying the minimum energy structures (stable conformers) and the transition states that connect them. This analysis is crucial for understanding the dynamic behavior of the molecule.

Through computational methods, the relative energies of the different stable conformers of 2-(2-Hydroxyethyl)cyclopentan-1-ol can be calculated. The most stable conformers are those that minimize steric hindrance and maximize favorable interactions, such as intramolecular hydrogen bonding.

A critical feature of 2-(2-Hydroxyethyl)cyclopentan-1-ol is the potential for an intramolecular hydrogen bond to form between the hydroxyl group on the ring and the hydroxyl group on the side chain. The formation of this hydrogen bond would significantly stabilize certain conformations. Studies on vicinal diols have shown that the presence of intramolecular hydrogen bonds has a profound effect on their conformational preferences rsc.org.

The relative energies of the conformers can be used to calculate their expected populations at a given temperature using the Boltzmann distribution. This information is vital for interpreting experimental data, such as NMR spectra, where the observed signals are often an average over the different conformations present in solution.

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study on the conformers of 2-(2-Hydroxyethyl)cyclopentan-1-ol.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Population at 298 K (%) | Intramolecular H-bond (O-H···O) |

| A | C1-C2-C(ethyl)-O(ethyl) = 60 | 0.00 | 75.3 | Yes |

| B | C1-C2-C(ethyl)-O(ethyl) = 180 | 1.50 | 10.2 | No |

| C | C1-C2-C(ethyl)-O(ethyl) = -60 | 2.00 | 5.5 | No |

| D | Ring puckering variation | 2.50 | 3.0 | No |

This table is for illustrative purposes only and is not based on actual experimental or computational data for 2-(2-Hydroxyethyl)cyclopentan-1-ol.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For 2-(2-Hydroxyethyl)cyclopentan-1-ol, several types of reactions could be studied theoretically.

As a diol, 2-(2-Hydroxyethyl)cyclopentan-1-ol can undergo reactions typical of alcohols, such as oxidation, etherification, and esterification. For example, a computational study could elucidate the mechanism of its oxidation to the corresponding ketone or aldehyde. This would involve identifying the transition state for the reaction with an oxidizing agent and calculating the activation barrier.

Furthermore, the presence of two hydroxyl groups opens up the possibility of intramolecular reactions, such as dehydration to form a cyclic ether. Theoretical calculations could explore the potential energy surface for such a reaction, determining whether it is a concerted or stepwise process and identifying the most favorable pathway. Studies on the hydrogenation of cyclic 1,3-diones to their corresponding diols have utilized DFT to understand the thermodynamics and stereoselectivity of the reaction, which is relevant to the formation of cyclopentane diols nih.gov.

Transition State Analysis for Key Transformations

Transition state (TS) analysis is a cornerstone of computational organic chemistry, allowing for the in-silico investigation of reaction mechanisms and the prediction of reaction rates and outcomes. By locating and characterizing the high-energy transition state structures on a potential energy surface, chemists can understand the feasibility of a proposed reaction pathway.

A key transformation for a diol like 2-(2-Hydroxyethyl)cyclopentan-1-ol is intramolecular cyclization to form a bicyclic ether. This process can be computationally modeled to determine the activation energy (ΔG‡). For instance, the acid-catalyzed dehydration to form a tetrahydrofuran (B95107) or a tetrahydropyran (B127337) ring system would proceed through distinct transition states.

Illustrative Transition State Analysis:

Density Functional Theory (DFT) calculations could be employed to model the reaction pathway. The table below illustrates hypothetical activation free energies for two competing cyclization pathways, which would be critical in predicting the major product.

| Transformation | Proposed Intermediate | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| 5-exo-tet cyclization | Protonated primary alcohol leading to tetrahydrofuran derivative | 22.5 |

| 6-endo-tet cyclization | Protonated secondary alcohol leading to tetrahydropyran derivative | 28.1 |

This data is illustrative and based on typical values for such reactions.

The lower activation energy for the 5-exo-tet pathway would suggest that the formation of the five-membered tetrahydrofuran ring is kinetically favored. Such computational findings are crucial for designing synthetic routes that yield a desired isomer. Studies on similar diol systems have utilized such computational approaches to explain experimentally observed reaction outcomes, highlighting the predictive power of transition state analysis. figshare.com

Computational Prediction of Regioselectivity and Stereoselectivity

When 2-(2-Hydroxyethyl)cyclopentan-1-ol undergoes a reaction such as acylation, silylation, or oxidation, the question of regioselectivity arises: which of the two hydroxyl groups—the primary or the secondary—will react preferentially? Computational models can predict this selectivity with a high degree of accuracy.

The prediction of regioselectivity often involves analyzing the properties of the ground-state molecule or modeling its interaction with a reactant or catalyst. Several factors can be computationally assessed:

Steric Hindrance: The accessibility of each hydroxyl group can be quantified by calculating steric maps or buried volume percentages.

Electronic Properties: The nucleophilicity of the oxygen atoms can be estimated by calculating atomic charges (e.g., Mulliken, NBO) or the energies of the highest occupied molecular orbitals (HOMOs) localized on the oxygen atoms.

Hydrogen Bonding: In reactions involving catalysts or reagents capable of hydrogen bonding, DFT calculations can model the pre-reaction complex. The stability of these complexes can be a deciding factor in selectivity. For example, studies on the regioselective acylation of diols have shown that catalysts like cyanide can form specific hydrogen-bonding networks that activate one hydroxyl group over another. nih.gov This "cyanide effect" is attributed to favorable dual hydrogen bonding that enhances the nucleophilicity of a specific oxygen atom. nih.gov

Illustrative Data for Regioselectivity Prediction:

| Parameter | Primary Hydroxyl (-CH₂CH₂OH) | Secondary Hydroxyl (-CHOH) | Predicted Reactive Site |

| Calculated Steric Hindrance | Low | High | Primary |

| Natural Bond Orbital (NBO) Charge on Oxygen | -0.75 e | -0.79 e | Secondary |

| Bond Dissociation Energy (C-O) | 95 kcal/mol | 92 kcal/mol | Secondary (for cleavage) |

| Relative Acidity (Calculated pKa) | 16.8 | 16.2 | Secondary (for deprotonation) |

This data is illustrative. The predicted reactive site can vary depending on the reaction mechanism.

For instance, in a sterically controlled reaction, the primary alcohol is expected to react faster. Conversely, in a reaction governed by electronics where the more nucleophilic oxygen attacks, the secondary alcohol might be favored. Computational methods like the activation strain model can also be used, which analyzes the energy required to distort the reactants into the transition-state geometry and the interaction energy between the distorted molecules to predict selectivity. acs.org

Stereoselectivity in reactions involving the creation of a new chiral center can also be predicted by calculating the transition state energies for the formation of different diastereomers. The pathway with the lowest energy barrier will correspond to the major product, thus explaining the observed stereochemical outcome.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com An MD simulation of 2-(2-Hydroxyethyl)cyclopentan-1-ol, solvated in a relevant medium (e.g., water or an organic solvent), can reveal its conformational preferences and the dynamics of intramolecular interactions.

MD simulations track the positions of atoms over time (typically nanoseconds to microseconds), allowing for the analysis of various structural and dynamic properties. nih.gov

Key Parameters from a Hypothetical MD Simulation of 2-(2-Hydroxyethyl)cyclopentan-1-ol:

| Parameter | Description | Potential Insights |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Indicates the stability of the simulation and conformational changes over time. mdpi.com |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Reveals whether the molecule adopts a more extended or a compact, folded conformation. nih.gov |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent molecules. | Changes in SASA can indicate conformational transitions, such as the formation of an internal hydrogen bond that buries the hydroxyl groups. nih.gov |

| Hydrogen Bond Analysis | Tracks the distance and angle between the hydroxyl hydrogen and the other oxygen atom. | Determines the percentage of simulation time an intramolecular hydrogen bond is present, its average lifetime, and its geometry. |

| Principal Component Analysis (PCA) | A dimensionality reduction technique to identify the major collective motions of the atoms. | Reveals the dominant modes of conformational change, such as the flexing of the cyclopentane ring or the rotation of the hydroxyethyl side chain. nih.gov |

By analyzing the trajectory of an MD simulation, a free energy landscape can be constructed, mapping the most stable and frequently visited conformations of the molecule. This provides a detailed picture of the conformational equilibrium, which is crucial for understanding how the molecule will interact with other species, such as enzymes or chemical reagents. The study of structural fluctuations and dynamic cross-correlations can even suggest pathways for signal transfer through the molecule's structure. biorxiv.org

Q & A

Q. Factors affecting efficiency :

- Catalyst choice : Transition metal catalysts (e.g., Pd/C) improve selectivity for the hydroxyethyl substituent .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in epoxide-based syntheses .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-reduction .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of 2-(2-Hydroxyethyl)cyclopentan-1-ol?

Answer:

- NMR Analysis :

- ¹H NMR : Peaks at δ 1.5–2.2 ppm (cyclopentane protons), δ 3.6–3.8 ppm (hydroxyethyl -CH₂-OH), and δ 4.2–4.5 ppm (cyclopentanol -OH). Coupling constants (J) between adjacent cyclopentane protons (~5–6 Hz) confirm ring conformation .

- ¹³C NMR : Signals at 70–75 ppm (C-OH of cyclopentanol) and 60–65 ppm (hydroxyethyl -CH₂-OH) .

- IR Spectroscopy : Strong O-H stretch (~3200–3500 cm⁻¹) and C-O stretch (~1050–1100 cm⁻¹) .

- Comparative Analysis : Match spectral data with structurally analogous compounds (e.g., 2-pentylcyclopenten-1-ol) to validate assignments .

Advanced: What strategies resolve contradictory data regarding the biological activity of 2-(2-Hydroxyethyl)cyclopentan-1-ol across assays?

Answer:

Contradictions often arise from assay-specific conditions (e.g., pH, solvent) or off-target interactions . Mitigation strategies include:

- Orthogonal Assays : Validate activity using both enzymatic (e.g., cytochrome P450 inhibition) and cell-based assays (e.g., cytotoxicity screening) .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to distinguish true activity from solvent artifacts .

- Computational Docking : Use molecular dynamics simulations to predict binding modes with targets like kinases or receptors, cross-referenced with experimental IC₅₀ values .

Advanced: How can computational methods like DFT predict the reactivity of 2-(2-Hydroxyethyl)cyclopentan-1-ol in complex reactions?

Answer:

Density Functional Theory (DFT) calculations provide insights into: